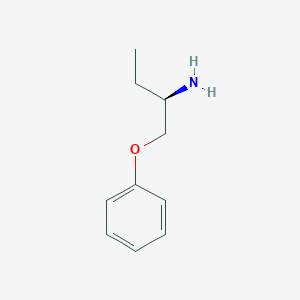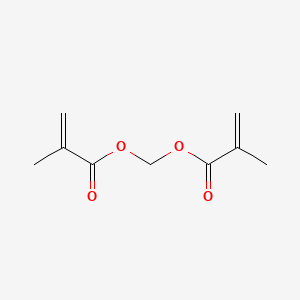
Methylene dimethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylene dimethacrylate is an organic compound with the chemical formula C10H14O4. It is a colorless liquid that is slightly soluble in water and has a refractive index of 1.4549 . This compound is widely used as a crosslinking agent in the production of various polymers, including plastics, resins, and rubber .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylene dimethacrylate is typically synthesized through the esterification of methacrylic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The crude product is then purified through distillation to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methylene dimethacrylate undergoes various chemical reactions, including polymerization, copolymerization, and crosslinking . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light, often in the presence of a photoinitiator.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduced using reducing agents such as lithium aluminum hydride.
Major Products:
Polymerization: Forms polythis compound, a crosslinked polymer used in various applications.
Oxidation and Reduction: Produces various intermediates and by-products depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methylene dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and terpolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems.
Medicine: Employed in dental materials and bone cements due to its biocompatibility.
Industry: Serves as a crosslinking agent in the production of high-performance resins and coatings.
Mécanisme D'action
The primary mechanism by which methylene dimethacrylate exerts its effects is through polymerization and crosslinking. The compound contains two methacrylate groups that can form covalent bonds with other monomers, leading to the formation of a three-dimensional network . This crosslinked structure imparts enhanced mechanical properties, thermal stability, and chemical resistance to the resulting polymer .
Comparaison Avec Des Composés Similaires
- Ethylene glycol dimethacrylate (EGDMA)
- Polypropylene glycol dimethacrylate (PPGDMA)
- Diethylene glycol dimethacrylate (DEGDMA)
Comparison: Methylene dimethacrylate is unique due to its specific molecular structure, which allows for the formation of highly crosslinked polymers with superior properties . Compared to ethylene glycol dimethacrylate, this compound offers better thermal stability and mechanical strength . Polypropylene glycol dimethacrylate and diethylene glycol dimethacrylate, on the other hand, provide different levels of flexibility and hydrophilicity, making them suitable for specific applications .
Propriétés
Numéro CAS |
4245-38-9 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-methylprop-2-enoyloxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)8(10)12-5-13-9(11)7(3)4/h1,3,5H2,2,4H3 |
Clé InChI |
ZHESMCIWZWYNLC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


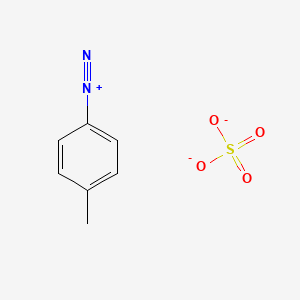
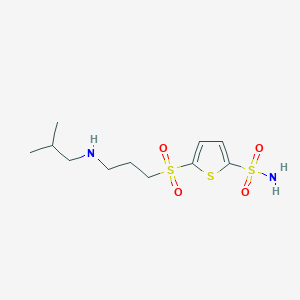
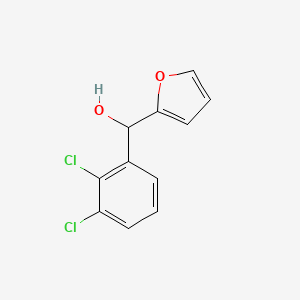
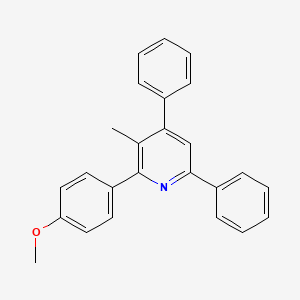
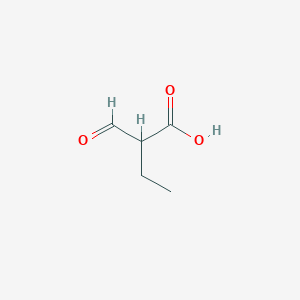
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)
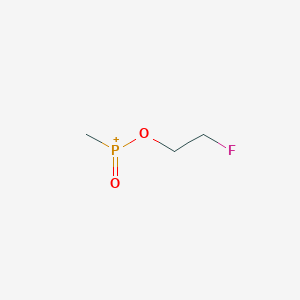
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
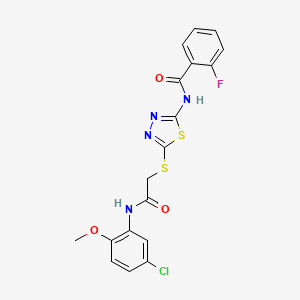
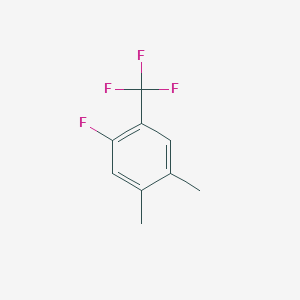
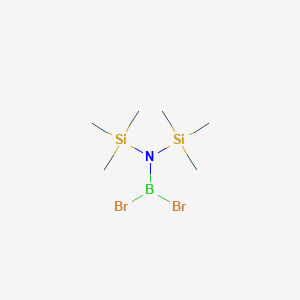

![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)
